molecular formula C17H15FN2O2S2 B2420139 2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1396845-56-9

2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2420139
CAS No.: 1396845-56-9
M. Wt: 362.44
InChI Key: RPOABIPTWGJMHF-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a thiazole ring, and a thiophene moiety, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.

    Construction of the thiazole ring: This step often involves cyclization reactions using appropriate thioamide and α-haloketone precursors.

    Attachment of the thiophene moiety: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

    Final assembly: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial production methods may involve optimizing these steps for higher yields and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenoxy or thiophene groups.

    Coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide stands out due to its unique combination of functional groups. Similar compounds may include:

    2-(4-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide: Differing by the presence of a chlorine atom instead of fluorine.

    2-(4-fluorophenoxy)-N-((4-methyl-2-(furan-2-yl)thiazol-5-yl)methyl)acetamide: Featuring a furan ring instead of a thiophene ring.

    2-(4-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)oxazole-5-yl)methyl)acetamide: Containing an oxazole ring instead of a thiazole ring.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c1-11-15(24-17(20-11)14-3-2-8-23-14)9-19-16(21)10-22-13-6-4-12(18)5-7-13/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOABIPTWGJMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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